molecular formula C19H19N3O2 B1574391 Pirotinib

Pirotinib

カタログ番号 B1574391
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pirotinib, also known as KBP-5209, is orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB;  EGFR) family, with potential antineoplastic activity. Upon administration, pirotinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1;  EGFR), 2 (ErbB2;  HER2), and 4 (ErbB4;  HER4). This may result in the inhibition of cell growth and angiogenesis in tumors overexpressing these RTKs. EGFRs play major roles in both tumor cell proliferation and tumor vascularization, and are overexpressed in many cancer cell types.

科学的研究の応用

Pirotinib as an RTK Inhibitor

Pirotinib is an orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) family, which includes epidermal growth factor receptors (ErbB; EGFR) 1, 2, and 4. Its primary application in scientific research is its potential as an antineoplastic agent. Pirotinib's mechanism of action involves selectively and irreversibly binding to and inhibiting these receptors. This inhibition can lead to reduced tumor cell growth and angiogenesis in cancers that overexpress these RTKs, as EGFRs are crucial in both tumor cell proliferation and tumor vascularization. This property of Pirotinib makes it a significant subject of study in cancer research, particularly in tumors where these receptors are overexpressed (Definitions, 2020).

Comparative Studies with Other Inhibitors

While Pirotinib is a specific inhibitor, it's important to understand its application and effectiveness in comparison with other inhibitors. For instance, Larotrectinib, a tropomyosin receptor kinase (TRK) inhibitor, has been developed for the treatment of cancers with neurotrophic receptor tyrosine kinase (NTRK) gene fusions. These studies provide insight into the effectiveness of various inhibitors, including Pirotinib, across different types of cancers and genetic backgrounds. Comparative studies help in understanding the specific scenarios where Pirotinib may be more effective or preferable over other inhibitors (Scott, 2019).

特性

製品名

Pirotinib

分子式

C19H19N3O2

外観

Solid powder

同義語

KBP-5209;  KBP 5209;  KBP5209;  Pirotinib; none

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。